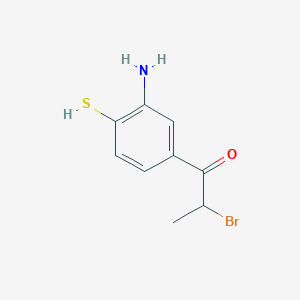
1-(3-Chloropropyl)-5-fluoro-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-5-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-5-fluoro-2-iodobenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 1-(3-Chloropropyl)-5-fluorobenzene using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-5-fluoro-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide for nucleophilic substitution, and electrophiles like bromine or chlorine for electrophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield 1-(3-Methoxypropyl)-5-fluoro-2-iodobenzene, while oxidation with potassium permanganate can produce 1-(3-Chloropropyl)-5-fluoro-2-iodobenzoic acid.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-5-fluoro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of halogenated aromatic compounds’ interactions with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-5-fluoro-2-iodobenzene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, leading to its desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chloropropyl)-5-fluoro-2-bromobenzene
- 1-(3-Chloropropyl)-5-fluoro-2-chlorobenzene
- 1-(3-Chloropropyl)-5-fluoro-2-methylbenzene
Uniqueness
1-(3-Chloropropyl)-5-fluoro-2-iodobenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of halogens can impart distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H9ClFI |
|---|---|
Molekulargewicht |
298.52 g/mol |
IUPAC-Name |
2-(3-chloropropyl)-4-fluoro-1-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
IAYHLAWJJISSKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)CCCCl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14043510.png)

![Tert-butyl 9-benzyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B14043527.png)

![Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14043535.png)




